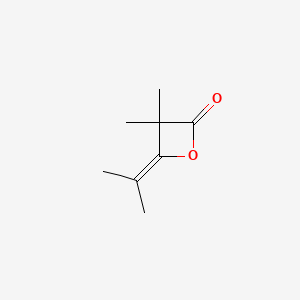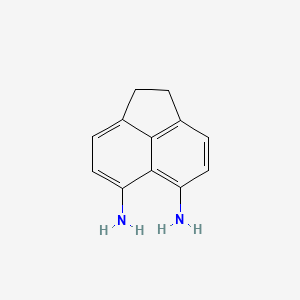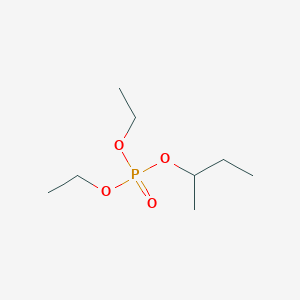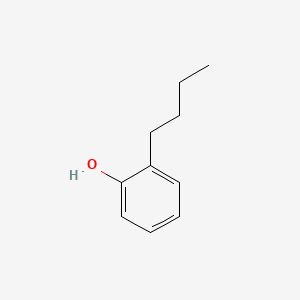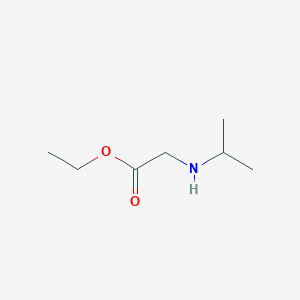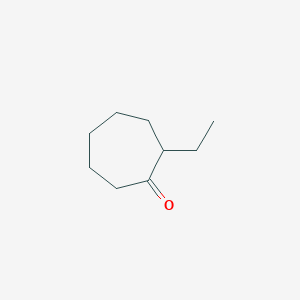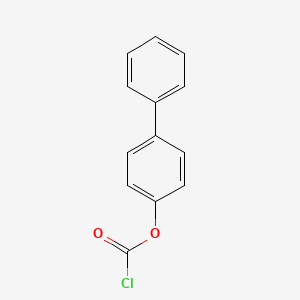![molecular formula C15H15NO2S B3051252 2-[(4-Methylphenyl)sulfonyl]isoindoline CAS No. 32372-83-1](/img/structure/B3051252.png)
2-[(4-Methylphenyl)sulfonyl]isoindoline
Descripción general
Descripción
“2-[(4-Methylphenyl)sulfonyl]isoindoline” is a derivative of isoindoline, a heterocyclic organic compound . It has been synthesized and evaluated for its antimicrobial, COX inhibitory, and anti-inflammatory activities . The compound has been found to be a potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
Synthesis Analysis
The synthesis of “2-[(4-Methylphenyl)sulfonyl]isoindoline” involves a series of chemical reactions. The compound is part of a series of 2-(4-methylsulfonylphenyl) indole derivatives that have been designed and synthesized . The synthesis process is based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
The molecular structure of “2-[(4-Methylphenyl)sulfonyl]isoindoline” is similar to that of indoline, except that the nitrogen atom is in the 2 position instead of the 1 . The compound’s structure allows it to bind with high affinity to multiple receptors, making it useful in developing new derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[(4-Methylphenyl)sulfonyl]isoindoline” are complex and involve multiple steps. The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature undergoes selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .Aplicaciones Científicas De Investigación
Sulfonylation in Organic Synthesis
The compound 2-[(4-Methylphenyl)sulfonyl]isoindoline is utilized in the sulfonylation process of organic compounds. For example, a study demonstrates the use of KI/H2O2-mediated 2-sulfonylation of substituted indoles and N-methylpyrrole, utilizing 4-methylbenzenesulfinic acid as a sulfur source (Zhang et al., 2018).
Antiproliferative Activity
Novel derivatives of isoindoline, including N-(4-methylphenyl)-1-imino-(4-methylphenyl)-isoindoline, have been prepared and studied for their antiproliferative activity. These compounds showed selective antiproliferative effects on certain cell lines, indicating potential applications in cancer research (Sović et al., 2011).
Synthesis of Isoindolin-1-ones
Cascade reactions involving ((chloromethyl)sulfonyl)benzenes and similar compounds have been used for the synthesis of isoindolin-1-ones. This process is important for the generation of compounds that can be intermediates in the synthesis of natural products like aristolactam (Macchia et al., 2021).
Electrochemical Synthesis
The compound is involved in the electrochemical synthesis and characterization of zinc(II) complexes. These complexes have potential applications in various fields including material science and catalysis (Castro et al., 2002).
Green Chemistry Applications
A study highlights the synthesis of isoindoline-1,3-dione derivatives using a greener catalytic system, avoiding harmful reagents. This approach is significant for sustainable chemistry and bio-waste management (Journal et al., 2019).
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-12-6-8-15(9-7-12)19(17,18)16-10-13-4-2-3-5-14(13)11-16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHJGMSKTZEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293550 | |
| Record name | 2-[(4-methylphenyl)sulfonyl]isoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfonyl]isoindoline | |
CAS RN |
32372-83-1 | |
| Record name | NSC90640 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-methylphenyl)sulfonyl]isoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PARA-TOLYLSULFONYL)-ISOINDOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline](/img/structure/B3051170.png)
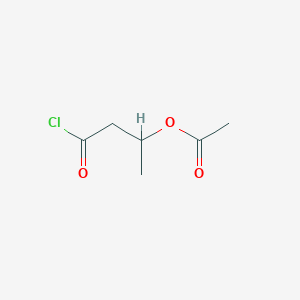

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B3051175.png)
